molecular formula C13H18N2O B1457308 4-Methyl-3-(piperidine-1-carbonyl)aniline CAS No. 1251326-24-5

4-Methyl-3-(piperidine-1-carbonyl)aniline

Cat. No.: B1457308
CAS No.: 1251326-24-5
M. Wt: 218.29 g/mol
InChI Key: RGSCUGNXAKSOKW-UHFFFAOYSA-N
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Description

“4-Methyl-3-(piperidine-1-carbonyl)aniline” is a chemical compound that has gained attention from researchers due to its interesting properties and potential uses in various fields of research and industry. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2O, and its molecular weight is 218.29 g/mol. The InChI code for this compound is 1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Chemistry and Pharmacology of Stereosiomers

4-Methyl-3-(piperidine-1-carbonyl)aniline, as part of the 4-anilidopiperidine class, is highlighted in research focused on the unique pharmacological properties of ohmefentanyl stereoisomers. Studies show that modifications in the piperidine ring substituents significantly impact biological activity. Specifically, cis-ohmefentanyl stereoisomers exhibit diverse biological properties in vitro and in vivo, contributing to the understanding of ligand-receptor interaction dynamics at the opioid μ receptor. These insights help in developing refined pharmacophores for opioid receptor targeting (Brine et al., 1997).

Role in Drug Design and Receptor Binding

The synthesis and evaluation of compounds involving arylcycloalkylamines, including this compound derivatives, emphasize their significance in developing antipsychotic agents with high potency and selectivity towards D2-like receptors. Arylalkyl substituents, akin to the structural components of this compound, enhance the binding affinity and selectivity of synthesized agents, underlining the compound's relevance in medicinal chemistry (Sikazwe et al., 2009).

Advancements in Synthesis Techniques

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have leveraged this compound and its analogs. These methodologies underscore the compound's utility in synthesizing aromatic, heterocyclic, and aliphatic amines, highlighting its potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Applications in Organic Synthesis

The compound's utility extends to the synthesis of vandetanib, where it serves as a precursor in various synthetic routes. Analyzing these routes provides insights into optimizing yield and commercial viability in pharmaceutical manufacturing, indicating the compound's importance in the synthesis of complex organic molecules (Mi, 2015).

Mechanism of Action

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-Methyl-3-(piperidine-1-carbonyl)aniline”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field.

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(piperidine-1-carbonyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth . Its effects on cellular metabolism include changes in the activity of key metabolic enzymes and the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in either upregulation or downregulation of target genes, depending on the context.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Properties

IUPAC Name

(5-amino-2-methylphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-6-11(14)9-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSCUGNXAKSOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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